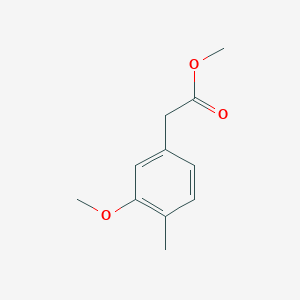
Methyl 2-(3-methoxy-4-methylphenyl)acetate
Descripción general
Descripción
“Methyl 2-(3-methoxy-4-methylphenyl)acetate” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as “Methyl 3-methoxy-4-methylbenzeneacetate” and "Benzeneacetic acid, 3-methoxy-4-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-methoxy-4-methylphenyl)acetate” is represented by the SMILES stringCOC1=CC(/C=N/C2=CC=C(OC)C=C2)=CC=C1OC(C)=O . The molecular weight of this compound is 194.23 .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations:
- Methyl 2-(3-methoxy-4-methylphenyl)acetate derivatives have been utilized in the synthesis of complex organic molecules. For instance, Ram and Goel (1996) described the use of related compounds in the synthesis of terphenyls from aryl ketones, showcasing its utility in creating novel organic structures (Ram & Goel, 1996).
Biological Activity Studies:
- The compound's derivatives have been studied for their biological activities. Hirpara, Parekh, and Parekh (2003) synthesized azomethines and thiazolidinones from related compounds and evaluated their antimicrobial and antitubercular activities, indicating potential therapeutic applications (Hirpara, Parekh, & Parekh, 2003).
Material Science and Optics:
- Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones derived from compounds structurally similar to Methyl 2-(3-methoxy-4-methylphenyl)acetate. Their findings suggest applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Analytical Chemistry Applications:
- Kahane, Ebbighausen, and Vestergaard (1972) developed a method for gas chromatographic estimation of a compound related to Methyl 2-(3-methoxy-4-methylphenyl)acetate in urine, indicating its potential use in analytical chemistry (Kahane, Ebbighausen, & Vestergaard, 1972).
Pharmacological Research:
- Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including ones related to Methyl 2-(3-methoxy-4-methylphenyl)acetate, and evaluated them as aldose reductase inhibitors, indicating their potential in treating diabetic complications (Ali et al., 2012).
Natural Product Synthesis:
- Varma et al. (2006) isolated phenylacetic acid derivatives, including compounds similar to Methyl 2-(3-methoxy-4-methylphenyl)acetate, from Curvularia lunata cultures, demonstrating its occurrence in natural products (Varma et al., 2006).
Propiedades
IUPAC Name |
methyl 2-(3-methoxy-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-4-5-9(6-10(8)13-2)7-11(12)14-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNYYKXPWLRGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxy-4-methylphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
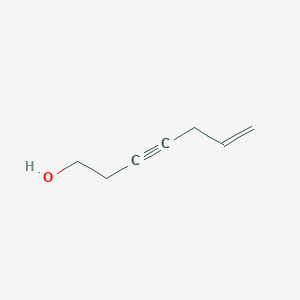
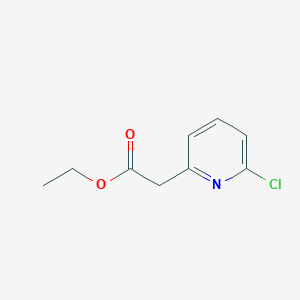
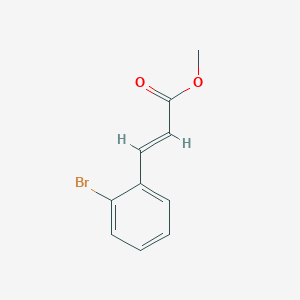
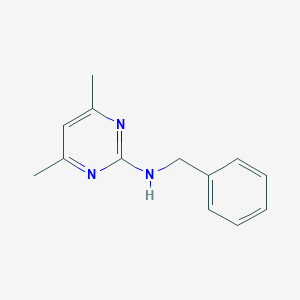
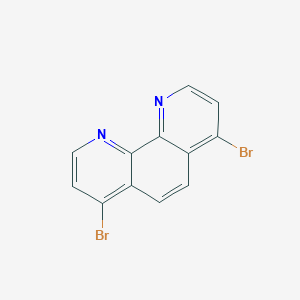

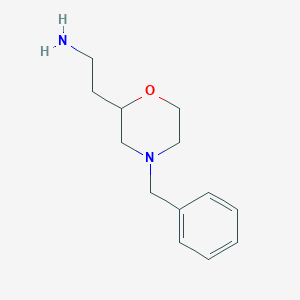
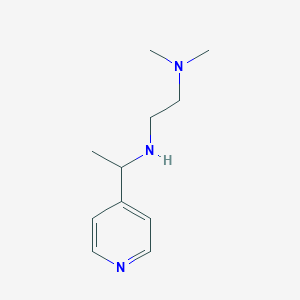
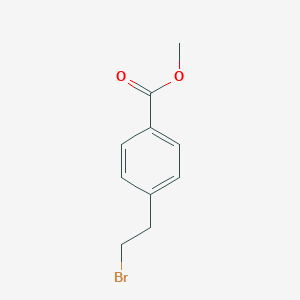
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
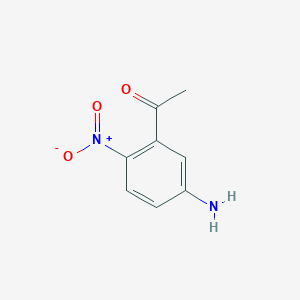
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)